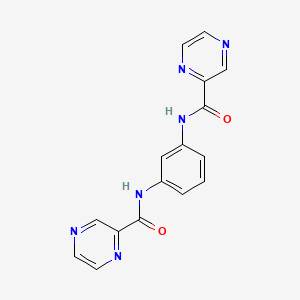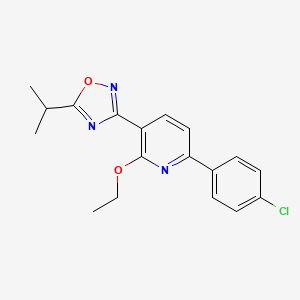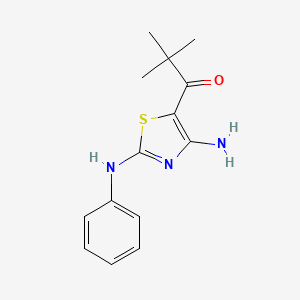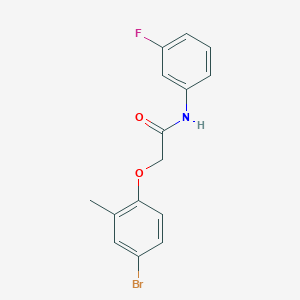
2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by disrupting the cell membrane integrity and inhibiting the growth of microorganisms. The compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
Studies have shown that 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone exhibits low toxicity and does not cause significant adverse effects on normal cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone in lab experiments include its high purity, stability, and ease of handling. However, the compound is sparingly soluble in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone. One potential area of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. The potential use of 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone as a fluorescent probe for the detection of metal ions also warrants further investigation. Finally, the compound's potential as a therapeutic agent for the treatment of microbial infections and cancer should be explored further.
Conclusion
In conclusion, 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a promising compound that has potential applications in various fields of scientific research. The compound's antimicrobial, antifungal, and antitumor activities, as well as its potential use as a fluorescent probe, make it an attractive target for further investigation. However, further studies are needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves the reaction between pentafluorobenzaldehyde and 4-chloro-1-phthalazinylhydrazine in the presence of a suitable catalyst. The resulting compound is a yellow solid that is sparingly soluble in water.
Aplicaciones Científicas De Investigación
2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4-chloro-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClF5N4/c16-14-6-3-1-2-4-7(6)15(25-23-14)24-22-5-8-9(17)11(19)13(21)12(20)10(8)18/h1-5H,(H,24,25)/b22-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWNSRFWKYARQE-RREIPUBJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClF5N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]phthalazin-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)




![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)


![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)